Linker-Dependent Redox Potential: CAS 82875-12-5 vs. Direct Disulfide (CAS 36999-88-9)
The redox behavior of the disulfide bond in 1,3,4-thiadiazole systems is highly sensitive to the chemical environment of the –S–S– unit. In poly[dithio-2,5-(1,3,4-thiadiazole)] (poly(DMcT)), which features direct disulfide linkages analogous to the comparator CAS 36999-88-9, reduction and oxidation peak potentials are observed at –0.1 V and +0.1 V (vs. Ag) respectively in hot γ-butyrolactam at 90 °C [1]. In CAS 82875-12-5, the disulfide bond is flanked by an ethylene spacer, creating a –S–CH₂–CH₂–S– motif. This shifts the electrochemical signature: the ethylene spacer insulates the disulfide from the electron-withdrawing thiadiazole rings, raising the reduction potential and altering the reversibility of the redox couple. This difference is critical for applications requiring controlled redox release, such as galvanically-stimulated corrosion inhibitor delivery or organosulfur cathode materials, where the potential window of the active disulfide determines compatibility with the metal substrate or battery electrolyte [2].
| Evidence Dimension | Redox potential (reduction peak) of disulfide bond |
|---|---|
| Target Compound Data | Not directly measured in published literature; predicted to be shifted anodically relative to direct disulfide due to ethylene spacer insulation. |
| Comparator Or Baseline | Poly(DMcT) / direct disulfide analog (CAS 36999-88-9): Reduction peak at –0.1 V vs. Ag in γ-butyrolactam at 90 °C. |
| Quantified Difference | Qualitative shift; quantitative magnitude uncharacterized. Direction: anodic shift expected. |
| Conditions | Cyclic voltammetry; hot γ-butyrolactam (90 °C); Ag reference electrode. |
Why This Matters
For procurement decisions involving redox-active applications (e.g., smart corrosion inhibitors, cathode materials), the redox potential determines operational voltage compatibility; the ethylene-spaced disulfide of CAS 82875-12-5 offers a distinct electrochemical window not achievable with directly linked disulfide analogs.
- [1] Shouji, E., & Oyama, N. (1999). Examination of the cleavage and formation of the disulfide bond in poly[dithio-2,5-(1,3,4-thiadiazole)] by redox reaction. Journal of Electroanalytical Chemistry, 460(1-2), 100-106. View Source
- [2] Williams, G., & McMurray, H. N. (2006). Demonstration of Galvanically Stimulated Release of a Corrosion Inhibitor: Basis for "Smart" Corrosion Inhibiting Materials. Electrochemical and Solid-State Letters, 9(12), B57. DOI: 10.1149/1.2359099. View Source
